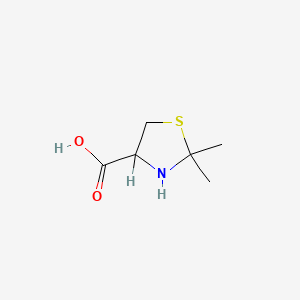

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

概要

説明

(Dmt)チアゾリジンは、硫黄原子と窒素原子の両方を含む五員環を特徴とする複素環式化合物です。 この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野で多様な生物活性と応用が知られているチアゾリジンファミリーに属しています .

準備方法

合成経路と反応条件

(Dmt)チアゾリジンは、1,2-アミノチオールとアルデヒドを生理学的条件下で反応させることで合成できます。 このクリック型反応は効率的で安定しており、触媒を必要としません . この反応は通常、チアゾリジン生成物の形成を促進するために、不安定なエステルを近接してアルデヒドを調製することを含みます .

工業生産方法

工業的な設定では、(Dmt)チアゾリジンの合成には、選択性、純度、収率、薬物動態活性を向上させるために、多成分反応、クリック反応、ナノ触媒、グリーンケミストリーアプローチが関与する可能性があります . これらの方法は、環境に優しく経済的に実行可能になるように設計されています。

化学反応の分析

反応の種類

(Dmt)チアゾリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応は、(Dmt)チアゾリジンを対応するチオール誘導体に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます .

形成される主な生成物

これらの反応から形成される主な生成物には、スルホキシド、スルホン、チオール誘導体、およびさまざまな置換チアゾリジン化合物が含まれます .

科学研究応用

(Dmt)チアゾリジンは、以下を含む広範囲の科学研究応用を持っています。

科学的研究の応用

(Dmt)Thiazolidine has a wide range of scientific research applications, including:

作用機序

(Dmt)チアゾリジンの作用機序は、分子標的および経路との相互作用を伴います。 この化合物は、1,2-アミノチオールとアルデヒドの直交縮合反応を介して生体分子と安定な共役体を形成します . この反応は、生理学的条件下で生体分子の効率的な結合を可能にする、非常に化学選択的かつ特異的です .

類似化合物の比較

類似化合物

(Dmt)チアゾリジンに類似する化合物には、以下が含まれます。

チアゾリジンジオン: 抗糖尿病特性と核レセプターPPARγを活性化する能力が知られています.

独自性

(Dmt)チアゾリジンは、生理学的pHで、触媒を必要としない、効率的で安定なクリック型反応のためにユニークです . この特性は、生体共役反応や多機能薬の開発に非常に役立ちます .

類似化合物との比較

Similar Compounds

Similar compounds to (Dmt)Thiazolidine include:

Thiazolidinediones: Known for their antidiabetic properties and ability to activate the nuclear receptor PPARγ.

Uniqueness

(Dmt)Thiazolidine is unique due to its efficient and stable click-type reaction at physiological pH, which does not require any catalyst . This property makes it highly valuable for bioconjugation reactions and the development of multifunctional drugs .

生物活性

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DTC) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic processes. This article reviews the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃ClN₂O₂S

- Appearance : White solid

- Molecular Weight : 194.71 g/mol

DTC functions primarily as a proline analog and has been shown to influence cellular mechanisms related to tumor suppression. Its biological activity is attributed to the following mechanisms:

- Reversal of Tumor Cell Transformation : DTC interacts with the cell membrane of tumor cells, potentially restoring contact inhibition, which is often lost in cancerous cells. This mechanism may lead to a reverse transformation to normal cell behavior .

- Conformational Studies : As a proline analog, DTC is used in studies examining receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II). This involvement suggests its role in modulating receptor activity and signaling pathways .

- Biochemical Pathways : Thiazolidines like DTC can undergo tautomerism, converting into aldehydes and aminothiols under varying pH conditions. This property may influence its reactivity and biological interactions within metabolic pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of DTC:

Case Studies

特性

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962601 | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-20-5, 38984-68-8 | |

| Record name | 2,2-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。